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Compound of Interest

Compound Name: 1-Bromohexadecane

Cat. No.: B154569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 1-bromohexadecane (also known as cetyl bromide). The information presented herein is

crucial for the identification, characterization, and quality control of this compound in research

and development settings. This document details nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Introduction
1-Bromohexadecane (C₁₆H₃₃Br) is a linear alkyl bromide widely utilized as a versatile reagent

in organic synthesis, including the preparation of surfactants, quaternary ammonium

compounds, and as a precursor in the synthesis of more complex molecules in the

pharmaceutical and materials science industries.[1][2] Accurate spectroscopic characterization

is paramount to confirm its identity and purity. This guide presents a consolidated reference of

its spectroscopic signature.

Spectroscopic Data
The following sections provide a detailed analysis of the NMR, IR, and mass spectrometry data

for 1-bromohexadecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. For 1-bromohexadecane, both ¹H and ¹³C NMR provide unambiguous

information about the arrangement of atoms within the molecule.

Proton NMR spectroscopy of 1-bromohexadecane reveals distinct signals corresponding to

the different proton environments in the alkyl chain. The electron-withdrawing effect of the

bromine atom causes the protons on the adjacent carbon (C1) to be deshielded and appear at

a lower field (higher ppm).

Table 1: ¹H NMR Spectroscopic Data for 1-Bromohexadecane

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.41 Triplet (t) 2H -CH₂-Br (C1)

1.85 Quintet (p) 2H -CH₂-CH₂-Br (C2)

1.42 Multiplet (m) 2H -CH₂-CH₂-CH₂Br (C3)

1.26 Multiplet (m) 24H -(CH₂)₁₂- (C4-C15)

0.88 Triplet (t) 3H CH₃- (C16)

Data obtained in CDCl₃ at 90 MHz.[3]

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Similar to ¹H

NMR, the carbon atom attached to the bromine (C1) is significantly deshielded.

Table 2: ¹³C NMR Spectroscopic Data for 1-Bromohexadecane
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Chemical Shift (δ) ppm Assignment

33.9 -CH₂-Br (C1)

32.8 -CH₂-CH₂-Br (C2)

29.7 -(CH₂)₁₀- (C6-C15)

29.6 -(CH₂)₂- (C4, C5)

28.7 -CH₂-CH₂-CH₂Br (C3)

22.7 CH₃-CH₂-

14.1 CH₃-

Note: Specific assignments for the long alkyl chain carbons can be complex due to signal

overlap.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-bromohexadecane is characterized by strong absorptions corresponding to C-H

stretching and bending vibrations of the long alkyl chain, and a characteristic C-Br stretching

vibration.[4][5]

Table 3: Key IR Absorption Data for 1-Bromohexadecane

Wavenumber (cm⁻¹) Intensity Assignment

2924 Strong C-H Asymmetric Stretch (CH₂)

2853 Strong C-H Symmetric Stretch (CH₂)

1465 Medium C-H Scissoring (CH₂)

722 Medium C-H Rocking (-(CH₂)ₙ-, n ≥ 4)

645 Medium C-Br Stretch

Data obtained as a liquid film.[4]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-bromohexadecane, electron ionization (EI) leads to the formation of a

molecular ion and characteristic fragment ions. The presence of bromine is readily identified by

the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1

ratio).[6][7]

Table 4: Major Mass Spectrometry Fragments for 1-Bromohexadecane (EI)

m/z Relative Intensity Assignment

304/306 Low [M]⁺ (Molecular Ion)

225 Moderate [M - Br]⁺

135/137 Moderate [C₄H₈Br]⁺

57 High [C₄H₉]⁺

43 Base Peak [C₃H₇]⁺

The molecular weight of 1-bromohexadecane is 305.34 g/mol .[1][6]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

sample like 1-bromohexadecane.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1-bromohexadecane in about 0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount

of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

achieve a homogeneous magnetic field.
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¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an

appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans and a longer relaxation delay may be necessary due to

the lower natural abundance of ¹³C and its longer relaxation times.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals. Reference the spectrum to the internal standard (TMS

at 0 ppm).

IR Spectroscopy
Sample Preparation (Liquid Film): Place a small drop of neat 1-bromohexadecane between

two salt plates (e.g., KBr or NaCl). Gently press the plates together to form a thin liquid film.

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

Data Acquisition: Acquire a background spectrum of the empty spectrometer. Then, acquire

the sample spectrum. The instrument software will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing: Identify and label the significant absorption peaks.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 1-bromohexadecane in a volatile organic

solvent (e.g., dichloromethane or hexane).

Instrument Setup: Set up the gas chromatograph (GC) with an appropriate column (e.g., a

non-polar capillary column). Set the temperature program for the GC oven to ensure good

separation. Set the parameters for the mass spectrometer, including the ionization mode (EI)

and the mass range to be scanned.

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The compound will be vaporized, separated by the GC column, and then introduced into the

mass spectrometer.
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Data Analysis: Analyze the resulting total ion chromatogram to identify the peak

corresponding to 1-bromohexadecane. Examine the mass spectrum of this peak to

determine the molecular ion and the fragmentation pattern.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 1-bromohexadecane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]

2. 1-Bromohexadecane 97 112-82-3 [sigmaaldrich.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b154569?utm_src=pdf-body
https://www.benchchem.com/product/b154569?utm_src=pdf-body
https://www.benchchem.com/product/b154569?utm_src=pdf-body-img
https://www.benchchem.com/product/b154569?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3211988.htm
https://www.sigmaaldrich.com/SG/en/product/aldrich/234451
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. 1-Bromohexadecane(112-82-3) 1H NMR [m.chemicalbook.com]

4. Hexadecane, 1-bromo- [webbook.nist.gov]

5. Hexadecane, 1-bromo- [webbook.nist.gov]

6. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. Hexadecane, 1-bromo- [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromohexadecane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154569#1-bromohexadecane-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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